molecular formula C10H12BrNO B8200994 N-(3-Bromo-2-methylphenyl)oxetan-3-amine

N-(3-Bromo-2-methylphenyl)oxetan-3-amine

Cat. No.: B8200994
M. Wt: 242.11 g/mol
InChI Key: KWTFBRGEDCHKHT-UHFFFAOYSA-N
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Description

N-(3-Bromo-2-methylphenyl)oxetan-3-amine is a chemical building block of interest in advanced medicinal chemistry and drug discovery research. This compound features an oxetane ring, a four-membered cyclic ether, which is recognized as a versatile and valuable motif for modulating the properties of potential therapeutic agents. The oxetane group can serve as a stable, polar surrogate for carbonyl or gem-dimethyl groups, helping to improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability in drug candidates . Its strong hydrogen-bond accepting ability, which exceeds that of many common carbonyls and larger cyclic ethers, makes it a strategic functional group for optimizing interactions with biological targets . While specific biological data for this compound is not available in the public literature, its structure aligns with contemporary research exploring oxetanes in targeted therapies. The 3-bromo-2-methylphenyl substituent provides a handle for further synthetic elaboration via cross-coupling reactions, enabling the construction of more complex molecules for structure-activity relationship (SAR) studies. Researchers are investigating oxetane-containing compounds for a range of applications, including as inhibitors of protein kinases and tubulin polymerization , and as core structures in cytotoxic agents . This compound is intended for use as a key intermediate in such investigative efforts. Research Applications: • Medicinal Chemistry: Serves as a versatile building block for the synthesis of novel compounds, particularly in the exploration of oxetanes as carbonyl bioisosteres. • SAR Studies: The bromo and methyl groups on the aniline ring allow for systematic structural diversification to probe pharmacological activity. • Target Identification: Useful for constructing molecular probes to investigate novel biological pathways and protein targets. This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-(3-bromo-2-methylphenyl)oxetan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-7-9(11)3-2-4-10(7)12-8-5-13-6-8/h2-4,8,12H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTFBRGEDCHKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)NC2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: N-(3-Bromo-2-methylphenyl)oxetan-3-amine is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: The compound can be used in biological studies to understand the effects of brominated phenyl compounds on biological systems. Medicine: Industry: The compound is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3-Bromo-2-methylphenyl)oxetan-3-amine exerts its effects involves its interaction with specific molecular targets and pathways. The bromo group can influence the compound's binding affinity to receptors, while the oxetan-3-amine group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Table 1: Structural Features of N-(3-Bromo-2-methylphenyl)oxetan-3-amine and Analogues

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference ID
This compound 3-Bromo, 2-methyl C₁₀H₁₃BrNO 242.13 (calculated) Bromine enhances electrophilicity; methyl group increases steric hindrance
N-(3-Bromophenyl)oxetan-3-amine 3-Bromo C₉H₁₀BrNO 228.09 Lacks methyl group; simpler steric profile
N-(3-Bromobenzyl)oxetan-3-amine 3-Bromo (benzyl substitution) C₁₀H₁₂BrNO 242.11 Benzyl group introduces π-conjugation
3-[(2,6-Dichlorophenyl)methyl]-N-(3-methoxyphenyl)oxetan-3-amine 2,6-Dichloro (phenylmethyl); 3-methoxy C₁₈H₁₈Cl₂NO₂ 364.25 Dichloro and methoxy groups enhance lipophilicity

Key Observations :

  • Electronic Effects: Bromine in the target compound increases electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki–Miyaura) compared to non-halogenated analogues .
  • Biological Relevance : The oxetane ring enhances metabolic stability compared to larger cyclic amines (e.g., piperidines), as seen in oxetane-containing drug candidates .

Key Observations :

  • The target compound likely follows analogous palladium-catalyzed or nucleophilic routes due to its structural similarity to these derivatives .
  • High-yielding protocols (>80%) are achievable with optimized catalysts (e.g., BippyPhos) and micellar conditions (TPGS-750-M) .

Key Observations :

  • Brominated derivatives like the target compound are pivotal in developing kinase inhibitors and PROTACs due to their reactivity in cross-coupling .
  • Oxetane rings improve solubility and reduce cytotoxicity compared to morpholine or piperidine analogues .

Q & A

Q. What are the recommended synthetic routes for N-(3-Bromo-2-methylphenyl)oxetan-3-amine?

A common approach involves coupling oxetan-3-amine derivatives with brominated aromatic precursors. For example, in related syntheses (e.g., N-(3-chloro-2-methylphenyl) analogs), pyridine-mediated reactions with p-toluenesulfonic acid catalysis in aqueous conditions yield amide-linked products . Modifications may include substituting 3-bromo-2-methylaniline as the aromatic component and optimizing coupling agents or catalysts (e.g., transition metals for C–N bond formation).

Q. How is the structure of this compound confirmed experimentally?

X-ray crystallography (using programs like SHELXL ) is critical for resolving tautomeric forms and hydrogen-bonding networks. For instance, keto-amine tautomerism was confirmed in a related compound via crystallography, revealing near-planar conformations with dihedral angles <10° between aromatic rings . Complementary techniques include 1H NMR^1 \text{H NMR} (to track amine protons) and IR spectroscopy (amide/amine stretching modes).

Q. What functional groups dominate its reactivity?

The bromine substituent facilitates nucleophilic aromatic substitution (e.g., Suzuki couplings), while the oxetane ring’s strain enhances electrophilic reactivity. The secondary amine can act as a hydrogen-bond donor or participate in reductive amination. Steric effects from the 2-methyl group may hinder regioselective modifications .

Advanced Research Questions

Q. How does tautomerism impact the compound’s reactivity and applications?

Tautomeric equilibria (e.g., keto-amine vs. hydroxy-pyridine forms) influence binding affinity in biological systems. In crystallographic studies, the keto-amine tautomer stabilized intramolecular N–H⋯O hydrogen bonds, forming centrosymmetric dimers. This conformation may affect solubility or catalytic activity in metal-organic frameworks .

Q. What strategies resolve contradictions in synthetic yields or by-product formation?

By-products like N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide arise from competing cyclization or oxidation. Mitigation includes:

  • Reaction monitoring : TLC or HPLC to track intermediates.
  • Condition optimization : Lowering temperature or replacing protic solvents (e.g., water) with aprotic alternatives.
  • Catalyst screening : Transition metals (Pd, Cu) for selective C–N coupling .

Q. How can computational methods predict its molecular interactions?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking studies (using software like AutoDock) model binding to biological targets (e.g., enzymes), leveraging crystallographic data for force-field parameterization .

Q. What purification challenges arise during synthesis, and how are they addressed?

Oxetane-containing compounds often require chromatographic separation (silica gel with EtOAc/hexane gradients) due to polar by-products. Recrystallization from methanol or acetonitrile improves purity, as demonstrated in analogous syntheses .

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